1H-Pyrazole-5-carboxylic acid, 1-phenyl-3-(3-pyridinyl)-
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Overview
Description
1H-Pyrazole-5-carboxylic acid, 1-phenyl-3-(3-pyridinyl)- is a heterocyclic compound that features a pyrazole ring substituted with a phenyl group and a pyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazole-5-carboxylic acid, 1-phenyl-3-(3-pyridinyl)- typically involves the reaction of 3-pyridinecarboxaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyrazole derivative . The reaction conditions often include the use of solvents such as ethanol or acetic acid, and the reaction is typically carried out at elevated temperatures to facilitate cyclization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrazole-5-carboxylic acid, 1-phenyl-3-(3-pyridinyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl or pyridinyl groups are replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted pyrazole derivatives, which can be further utilized in various applications.
Scientific Research Applications
1H-Pyrazole-5-carboxylic acid, 1-phenyl-3-(3-pyridinyl)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-Pyrazole-5-carboxylic acid, 1-phenyl-3-(3-pyridinyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit the activity of enzymes involved in the biosynthesis of essential cellular components, thereby exerting its antifungal or antibacterial effects .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester: This compound shares a similar pyrazole core but differs in its substituents, leading to different chemical and biological properties.
3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid: This compound has a similar pyrazole structure but includes halogen substituents, which can enhance its reactivity and biological activity.
Uniqueness
1H-Pyrazole-5-carboxylic acid, 1-phenyl-3-(3-pyridinyl)- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both phenyl and pyridinyl groups allows for diverse interactions with molecular targets, making it a versatile compound in various research applications.
Properties
Molecular Formula |
C15H11N3O2 |
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Molecular Weight |
265.27 g/mol |
IUPAC Name |
2-phenyl-5-pyridin-3-ylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C15H11N3O2/c19-15(20)14-9-13(11-5-4-8-16-10-11)17-18(14)12-6-2-1-3-7-12/h1-10H,(H,19,20) |
InChI Key |
BMWBJIDMOCSHDW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CC(=N2)C3=CN=CC=C3)C(=O)O |
Origin of Product |
United States |
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